1H-Pyrrole, 1-[2-(adamantan-1-yloxy)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(1-ADAMANTYLOXY)ETHYL]-1H-PYRROLE is a synthetic organic compound that features an adamantane moiety linked to a pyrrole ring via an ethyl bridge. Adamantane is a diamondoid hydrocarbon known for its rigidity and stability, while pyrrole is a five-membered aromatic heterocycle. The combination of these two structures imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1-ADAMANTYLOXY)ETHYL]-1H-PYRROLE typically involves the following steps:
Formation of the Adamantyloxy Intermediate: The adamantane moiety is first functionalized to introduce an oxygen atom, forming 1-adamantyloxy.
Ethylation: The adamantyloxy group is then linked to an ethyl chain through a nucleophilic substitution reaction.
Pyrrole Formation:
Industrial Production Methods
Industrial production of 1-[2-(1-ADAMANTYLOXY)ETHYL]-1H-PYRROLE may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1-ADAMANTYLOXY)ETHYL]-1H-PYRROLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrrole ring or the adamantane moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyrrole ring or the ethyl bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Scientific Research Applications
1-[2-(1-ADAMANTYLOXY)ETHYL]-1H-PYRROLE has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving molecular interactions and biological pathways.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-[2-(1-ADAMANTYLOXY)ETHYL]-1H-PYRROLE involves its interaction with specific molecular targets and pathways. The adamantane moiety provides rigidity and stability, while the pyrrole ring can participate in various chemical interactions. These properties enable the compound to modulate biological pathways, potentially affecting enzyme activity, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
1-[2-(1-ADAMANTYLOXY)ETHYL]-2,6-DIMETHYL-5-PHENYLPYRIMIDIN-4(1H)-ONE: This compound features a pyrimidine ring instead of a pyrrole ring, offering different chemical properties and applications.
N-[2-(1-ADAMANTYLOXY)ETHYL]-N-METHYL-4-NITROBENZAMIDE:
Uniqueness
1-[2-(1-ADAMANTYLOXY)ETHYL]-1H-PYRROLE is unique due to the combination of the adamantane and pyrrole structures. This combination provides a balance of rigidity, stability, and reactivity, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C16H23NO |
---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
1-[2-(1-adamantyloxy)ethyl]pyrrole |
InChI |
InChI=1S/C16H23NO/c1-2-4-17(3-1)5-6-18-16-10-13-7-14(11-16)9-15(8-13)12-16/h1-4,13-15H,5-12H2 |
InChI Key |
MINWXQVLTWCGNA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCCN4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.